molecular formula C13H14ClNO3S2 B2656476 N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide CAS No. 1788848-16-7

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide

Cat. No.: B2656476
CAS No.: 1788848-16-7
M. Wt: 331.83
InChI Key: NAKNVXHQFRMHGG-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide (CAS 1788848-16-7) is a synthetic sulfonamide derivative of significant interest in pharmaceutical and medicinal chemistry research. This compound features a thiophene ring system linked to a substituted phenyl moiety via a sulfonamide group, creating a versatile scaffold for probing structure-activity relationships (SAR) . With a molecular formula of C13H14ClNO3S2 and a molecular weight of 331.84 g/mol, it serves as a key intermediate in exploratory studies for the development of targeted therapeutic agents . Sulfonamides represent a major class of bioactive compounds with a broad spectrum of pharmacological activities, functioning as antibacterials and in treatments for conditions like inflammation and glaucoma . The specific structure of this compound, including its methoxyethyl group, is designed to influence properties such as solubility and bioavailability, making it a valuable tool for chemical biologists . Patents and scientific literature describe substituted thiophene-2-sulfonamides as important structures in medicinal chemistry, highlighting the ongoing research interest in this chemical class . Furthermore, sulfonamide compounds have been investigated in advanced therapeutic contexts, such as in combination with angiogenesis inhibitors, underscoring their potential in diverse drug discovery pipelines . This product is supplied with a minimum purity of 90%+ and is intended for non-human research applications only . It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c1-18-12(10-5-2-3-6-11(10)14)9-15-20(16,17)13-7-4-8-19-13/h2-8,12,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKNVXHQFRMHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Research indicates that this compound exhibits potential bioactive properties:

  • Antimicrobial Activity: It has been studied for its effectiveness against various microbial strains.
  • Anti-inflammatory Properties: Investigations suggest it may modulate inflammatory responses through interactions with specific biological targets.

Medicine

The compound is being explored for its therapeutic potential:

  • Drug Development: It shows promise in targeting specific receptors involved in pain and inflammation, particularly P2X receptors, which are implicated in neuropathic pain and neurodegenerative disorders .
  • Mechanism of Action: Its interaction with enzymes or receptors alters their activity, leading to various biological effects.

Case Study 1: Inhibition of P2X Receptors

A study synthesized sulfonamide derivatives to evaluate their inhibitory potential on P2X receptors. The results indicated that certain derivatives exhibited significant inhibition with IC50 values indicating potency against specific receptor types .

CompoundReceptor TypeIC50 Value (μM)Selectivity
Compound 6hh-P2X71.10 ± 0.21Non-selective
Compound 6ch-P2X75.54 ± 0.05Selective

Case Study 2: Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development in therapeutic applications against infections .

Industrial Applications

In industry, this compound is utilized in developing materials with specific electronic properties, such as organic semiconductors. Its thiophene ring system is notable for its electronic characteristics, making it valuable in material science applications .

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[2-(4-Ethoxyphenyl)ethyl]thiophene-2-sulfonamide

  • Key Differences: Substituent on phenyl ring: 4-ethoxy vs. 2-chloro-2-methoxyethyl. The methoxyethyl chain in the target compound introduces steric bulk and flexibility, which may enhance solubility in polar solvents compared to the ethyl chain in this analogue .

5-Chloro-N-[2-(4-Sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (CAS 744262-76-8)

  • Key Differences: Thiophene substitution: 5-chloro vs. unsubstituted thiophene in the target compound. Molecular weight: ~441 g/mol (estimated) vs. ~313 g/mol for the target compound, suggesting differences in membrane permeability .

N-(2-Ethoxyphenyl)-2-thiophenesulfonamide (CAS 332354-74-2)

  • Key Differences: Substituent position: 2-ethoxy vs. 2-chloro-2-methoxyethyl. Molecular weight: 283.37 g/mol vs. ~313 g/mol for the target compound, indicating a simpler structure with fewer functional groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Inferred Solubility
N-[2-(2-Chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide ~313 2-chlorophenyl, methoxyethyl Moderate in polar organic solvents
N-[2-(4-Ethoxyphenyl)ethyl]thiophene-2-sulfonamide ~295 4-ethoxyphenyl, ethyl chain High in ethanol, low in water
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide ~441 5-chloro thiophene, sulfamoylphenyl Low in lipids, high in DMSO
N-(2-Ethoxyphenyl)-2-thiophenesulfonamide 283.37 2-ethoxyphenyl High in ethanol, moderate in water

Research Implications

The target compound’s unique combination of a 2-chlorophenyl group and methoxyethyl chain positions it as a candidate for further studies in:

Antimicrobial Development : Chlorinated aromatic systems are common in sulfa drugs.

Central Nervous System (CNS) Targets : Methoxyethyl groups may enhance CNS bioavailability.

Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents could optimize potency and selectivity.

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data tables to encapsulate its pharmacological profile.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C13H14ClNO3SC_{13}H_{14}ClNO_3S. Its structure includes a thiophene ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyethyl groups enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that sulfonamide derivatives often exhibit varying degrees of antibacterial activity. For instance, compounds similar to this one have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus10 μg/mL
BEscherichia coli10 μg/mL
CKlebsiella pneumonia>100 μg/mL

In several studies, the MIC values for sulfonamides were generally higher than those for standard antibiotics, indicating that while these compounds may possess some antibacterial properties, they are not as potent as conventional treatments .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research suggests that sulfonamide derivatives can inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, making these compounds candidates for further development in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor for certain enzymes involved in metabolic pathways or signal transduction processes. For instance, some studies have indicated that thiophene-based compounds can inhibit cyclin-dependent kinases, which play crucial roles in cell cycle regulation .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to this compound. The results indicated moderate antibacterial activity against Gram-positive strains but limited effectiveness against Gram-negative bacteria .
  • Anti-inflammatory Research : In another investigation focused on the anti-inflammatory properties of thiophene derivatives, it was found that these compounds could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Enzyme Inhibition Studies : Further research highlighted the compound's ability to inhibit certain carbonic anhydrases, which are implicated in various physiological processes including respiration and acid-base balance. The IC50 values indicated a promising selectivity towards specific isoforms of carbonic anhydrase .

Q & A

Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s conformation?

  • Methodological Answer :
  • X-ray Crystallography : Resolve structures to identify H-bond networks (e.g., N-H⋯O) that rigidify the methoxyethyl-thiophene linkage .
  • Variable-Temperature NMR : Observe NOE correlations to confirm conformational preferences in solution .
  • DFT Calculations : Compute energy barriers for rotation around key bonds to quantify stability .

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